molecular formula C18H15N3O4 B4410639 4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide

Cat. No.: B4410639
M. Wt: 337.3 g/mol
InChI Key: ZNTCIVDKIQYCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that combines a methoxy group, a quinolinyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Quinolinyl Group Introduction: The quinolinyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a palladium catalyst.

    Amidation: The final step involves the formation of the amide bond between the nitrobenzamide and the quinolinyl group, typically using an amine and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression and replication.

Comparison with Similar Compounds

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:

  • 4-methoxy-N-(2-methyl-8-quinolinyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(2-methyl-8-quinolinyl)benzamide
  • 3-(4-methoxyphenyl)-N-(2-methyl-8-quinolinyl)propanamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

4-methoxy-N-(2-methylquinolin-8-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-6-7-12-4-3-5-14(17(12)19-11)20-18(22)13-8-9-16(25-2)15(10-13)21(23)24/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTCIVDKIQYCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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